molecular formula C11H13Cl2NO B14674691 3,5-dichloro-N,N-diethylbenzamide CAS No. 35515-07-2

3,5-dichloro-N,N-diethylbenzamide

Cat. No.: B14674691
CAS No.: 35515-07-2
M. Wt: 246.13 g/mol
InChI Key: KCDUJJCDIYZRTG-UHFFFAOYSA-N
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Description

3,5-dichloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-dichloro-N,N-diethylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or distillation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N,N-diethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

3,5-dichloro-N,N-diethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The chlorine atoms and ethyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N,N-dimethylbenzamide
  • 3,5-dichloro-N-ethylbenzamide
  • 3,5-dichloro-N,N-diisopropylbenzamide

Uniqueness

3,5-dichloro-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of ethyl groups, which confer distinct chemical and biological properties. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different solubility, reactivity, and biological activity profiles .

Properties

CAS No.

35515-07-2

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

3,5-dichloro-N,N-diethylbenzamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3

InChI Key

KCDUJJCDIYZRTG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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